14-Hydroxytetradecanoic acid

Description

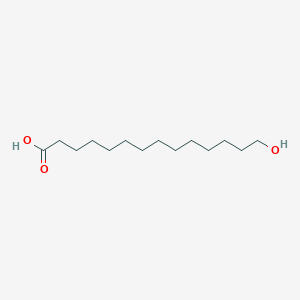

Structure

3D Structure

Properties

IUPAC Name |

14-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h15H,1-13H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSXCARTDOQGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169396 | |

| Record name | Tetradecanoic acid, 14-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17278-74-9 | |

| Record name | 14-Hydroxytetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17278-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanoic acid, 14-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017278749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, 14-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

14-Hydroxytetradecanoic Acid: A Technical Guide to Its Natural Sources, Discovery, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Hydroxytetradecanoic acid, an omega-hydroxy long-chain fatty acid, is a naturally occurring compound found predominantly in the protective outer layers of plants. This technical guide provides a comprehensive overview of its discovery, natural sources, and the analytical methods for its isolation and characterization. Furthermore, this document explores the compound's potential biological activities, including its emerging role as a biomarker in autoimmune diseases such as Sjögren's syndrome, and its potential antimicrobial and antioxidant properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in the fields of natural product chemistry, drug discovery, and plant biology.

Introduction

14-Hydroxytetradecanoic acid, also known as 14-hydroxymyristic acid, is a saturated fatty acid with a 14-carbon chain and a hydroxyl group at the omega (ω) position.[1] Its chemical formula is C14H28O3.[1] This functionalization imparts distinct physical and chemical properties compared to its non-hydroxylated counterpart, myristic acid. While not as extensively studied as other fatty acids, 14-hydroxytetradecanoic acid is gaining attention for its presence in unique biological niches and its potential pharmacological applications. This guide aims to consolidate the current knowledge on this molecule, providing a technical resource for researchers and developers.

Discovery and Natural Occurrence

Natural Sources:

The primary natural sources of 14-hydroxytetradecanoic acid are plant-derived, specifically as a monomeric constituent of cutin and suberin.

-

Pinus Species: It has been reported in the cutin of Pinus radiata and Pinus roxburghii.[1][2] The composition of cutin can vary between different parts of the plant and with environmental conditions.

-

Kelp: Some sources indicate its presence as a trace compound in kelp.

-

Royal Jelly: While rich in other hydroxy fatty acids like 10-hydroxy-2-decenoic acid (10-HDA), the presence and quantity of 14-hydroxytetradecanoic acid in royal jelly are not well-documented in the available literature.

Quantitative Data on 14-Hydroxytetradecanoic Acid in Natural Sources

Quantitative data for 14-hydroxytetradecanoic acid is sparse in the literature. Most studies on plant cutin composition provide data on the total hydroxy fatty acid content or focus on more abundant C16 and C18 homologs. The following table summarizes the available information, highlighting the need for more targeted quantitative studies.

| Natural Source | Plant Part | Method of Analysis | Concentration of 14-Hydroxytetradecanoic Acid | Reference |

| Pinus radiata | Cutin | GC-MS | Reported as a constituent, but specific quantitative data is not provided in the readily available literature. | [1] |

| Pinus species (general) | Cutin/Suberin | GC-MS | Gymnosperms are noted to contain significant amounts of | [2] |

Biosynthesis

In plants, the biosynthesis of omega-hydroxy fatty acids is a crucial step in the formation of cutin and suberin. This process involves the hydroxylation of fatty acids at their terminal methyl group, a reaction catalyzed by cytochrome P450 monooxygenases (CYP) belonging to the CYP86A and CYP94 families.[3] While the specific enzymes responsible for the ω-hydroxylation of tetradecanoic acid (myristic acid) to form 14-hydroxytetradecanoic acid have not been definitively characterized in all plant species, the general pathway is understood to proceed as follows:

Experimental Protocols

The isolation and analysis of 14-hydroxytetradecanoic acid from plant sources typically involve the depolymerization of cutin or suberin, followed by extraction, derivatization, and chromatographic analysis.

Isolation and Depolymerization of Cutin

Objective: To isolate the cutin polymer from plant tissue and break it down into its constituent monomers.

Materials:

-

Plant tissue (e.g., leaves or bark of Pinus species)

-

Chloroform

-

Methanol

-

Sodium methoxide (NaOMe) in methanol or Potassium hydroxide (KOH) in methanol

-

Hydrochloric acid (HCl)

-

Internal standard (e.g., 2-hydroxytetradecanoic acid)[2]

Protocol:

-

Delipidation: Finely grind the dried plant material. Extract the ground tissue with a 2:1 (v/v) mixture of chloroform and methanol at room temperature for 24 hours to remove soluble waxes and lipids. Repeat the extraction until the solvent is colorless.

-

Depolymerization: To the delipidated residue, add a solution of 1% (w/v) NaOMe or KOH in methanol. Add a known amount of the internal standard. Reflux the mixture for 2-4 hours to transesterify the polyester bonds of the cutin.

-

Acidification: After cooling, acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extraction of Monomers: Extract the liberated fatty acid monomers three times with an equal volume of diethyl ether or dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash with a saturated NaCl solution. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

Derivatization and GC-MS Analysis

Objective: To convert the polar fatty acid monomers into volatile derivatives for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Dried fatty acid monomer extract

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hexane

Protocol:

-

Derivatization: Dissolve the dried extract in a small volume of pyridine. Add an excess of BSTFA with 1% TMCS. Heat the mixture at 70°C for 1 hour to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.

-

Sample Preparation for GC-MS: Evaporate the derivatization reagents under a gentle stream of nitrogen. Redissolve the derivatized sample in hexane.

-

GC-MS Analysis: Inject an aliquot of the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).

GC-MS Parameters (Example):

-

Injector Temperature: 280°C

-

Oven Program: 80°C for 2 min, then ramp to 280°C at 5°C/min, hold for 15 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-650

Quantification: Identify 14-hydroxytetradecanoic acid based on its retention time and mass spectrum compared to an authentic standard or by interpretation of its fragmentation pattern. Quantify the compound by comparing its peak area to that of the internal standard.

Biological Activities and Potential Applications

While research specifically focused on 14-hydroxytetradecanoic acid is limited, the broader class of long-chain hydroxy fatty acids is known to possess various biological activities.

Potential Role in Sjögren's Syndrome

Recent metabolomic studies have implicated alterations in fatty acid metabolism in the pathogenesis of Sjögren's syndrome, a systemic autoimmune disease characterized by dry eyes and mouth.[4] While 14-hydroxytetradecanoic acid has not been definitively identified as a key player, studies have shown that patients with Sjögren's syndrome have a deficient intake of omega-3 and omega-6 fatty acids.[4] Furthermore, there is a correlation between higher levels of certain polyunsaturated fatty acids and lower disease activity scores.[4] It is hypothesized that long-chain fatty acids may modulate the immune response through various mechanisms, including the regulation of inflammatory signaling pathways.

One of the key inflammatory signaling pathways implicated in autoimmune diseases is the Nuclear Factor-kappa B (NF-κB) pathway.[5] While a direct link between 14-hydroxytetradecanoic acid and NF-κB has not been established, other fatty acids are known to modulate this pathway. It is plausible that 14-hydroxytetradecanoic acid could influence inflammatory responses, and further research in this area is warranted.

References

- 1. 14-Hydroxytetradecanoic acid | C14H28O3 | CID 3084276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. unige.ch [unige.ch]

- 3. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Omega-3 and omega-6 fatty acids in primary Sjögren's syndrome: clinical meaning and association with inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Biosynthesis of 14-Hydroxytetradecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Hydroxytetradecanoic acid, an omega-hydroxy fatty acid, holds significant potential in various industrial applications, including the synthesis of polymers, lubricants, and as a precursor for fragrances and pharmaceuticals. This technical guide provides a comprehensive overview of the chemical synthesis and biosynthesis of this valuable molecule. The biosynthesis section details the metabolic engineering of microorganisms, particularly Candida tropicalis, to achieve high-yield production through the strategic manipulation of fatty acid metabolism. The chemical synthesis section outlines a plausible multi-step synthetic route. This document includes detailed experimental protocols, quantitative data summarized in tabular format, and visual diagrams of the key pathways and workflows to facilitate understanding and replication.

Chemical Synthesis of 14-Hydroxytetradecanoic Acid

Proposed Synthetic Pathway

A potential synthetic route starting from 14-bromotetradecanoic acid is outlined below. This method involves the initial protection of the carboxylic acid, followed by a nucleophilic substitution to introduce the hydroxyl group, and finally deprotection.

Caption: Proposed chemical synthesis of 14-hydroxytetradecanoic acid.

General Experimental Protocol

Step 1: Esterification of 14-Bromotetradecanoic Acid

-

Dissolve 14-bromotetradecanoic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 14-bromotetradecanoate.

Step 2: Nucleophilic Substitution

-

Dissolve the methyl 14-bromotetradecanoate in a suitable solvent mixture (e.g., THF/water).

-

Add an excess of a hydroxide source (e.g., sodium hydroxide).

-

Heat the reaction mixture to facilitate the substitution of the bromide with a hydroxyl group.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain methyl 14-hydroxytetradecanoate.

Step 3: Hydrolysis (Deprotection)

-

Dissolve the methyl 14-hydroxytetradecanoate in a mixture of methanol and water.

-

Add a stoichiometric amount of a base (e.g., sodium hydroxide) and heat the mixture to reflux.

-

After the hydrolysis is complete, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to protonate the carboxylate.

-

Extract the 14-hydroxytetradecanoic acid with an organic solvent.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

-

The crude product can be further purified by recrystallization or column chromatography.

Biosynthesis of 14-Hydroxytetradecanoic Acid

The biosynthesis of 14-hydroxytetradecanoic acid, and ω-hydroxy fatty acids in general, has been successfully achieved with high efficiency using engineered microorganisms. The yeast Candida tropicalis has emerged as a particularly effective host for this biotransformation. The core of this strategy involves the terminal (ω) hydroxylation of fatty acids, a reaction catalyzed by cytochrome P450 monooxygenases.

Biosynthetic Pathway in Engineered Candida tropicalis

The native metabolic pathway in Candida tropicalis involves the β-oxidation of fatty acids for energy production. To channel the fatty acid substrate towards the desired ω-hydroxylation, metabolic engineering strategies are employed. These typically include:

-

Disruption of the β-oxidation pathway: This is achieved by knocking out the genes encoding for key enzymes in the β-oxidation spiral, such as acyl-CoA oxidases (POX genes). This prevents the degradation of the fatty acid substrate.

-

Overexpression of ω-hydroxylating enzymes: The genes encoding for specific cytochrome P450 enzymes (CYP) and their redox partner, NADPH-cytochrome P450 reductase (CPR), are overexpressed to enhance the rate-limiting ω-hydroxylation step.

The substrate, typically a fatty acid or its ester (e.g., myristic acid or methyl myristate), is transported into the cell and directed to the engineered ω-oxidation pathway.

Caption: Biosynthesis of 14-hydroxytetradecanoic acid in engineered Candida tropicalis.

Quantitative Data from Biosynthesis

The following table summarizes the reported production of ω-hydroxy fatty acids using engineered microorganisms.

| Microorganism | Substrate | Genetic Modifications | Product | Titer (g/L) | Yield (%) | Reference |

| Candida tropicalis | Methyl myristate | Disruption of β-oxidation, Overexpression of a ω-specific P450 | 14-Hydroxytetradecanoic acid | >150 | - | [1] |

Note: Specific yield data was not provided in the referenced abstract.

Experimental Protocol for Fermentative Production

This protocol outlines the general steps for the production of 14-hydroxytetradecanoic acid using an engineered strain of Candida tropicalis.

1. Strain and Pre-culture Preparation:

-

Use an engineered Candida tropicalis strain with a disrupted β-oxidation pathway and overexpressing a suitable cytochrome P450 monooxygenase and NADPH-cytochrome P450 reductase.

-

Prepare a pre-culture by inoculating a single colony into a suitable yeast growth medium (e.g., YPD: 1% yeast extract, 2% peptone, 2% dextrose).

-

Incubate the pre-culture at 30°C with shaking (e.g., 200-250 rpm) for 24-48 hours until a dense culture is obtained.

2. Fermentation:

-

Inoculate a sterile fermentation medium in a bioreactor with the pre-culture (e.g., 5-10% v/v). A typical fermentation medium for Candida tropicalis may contain a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, ammonium sulfate), salts, and trace elements.

-

Maintain the fermentation at controlled conditions:

-

Temperature: 30°C

-

pH: Maintain between 5.0 and 6.5 using automated addition of an acid (e.g., H₂SO₄) or base (e.g., NH₄OH).

-

Dissolved Oxygen (DO): Maintain at a setpoint (e.g., >20%) through controlled agitation and aeration.

-

-

After an initial growth phase on the primary carbon source, initiate the biotransformation by feeding the substrate (e.g., methyl myristate) to the fermenter. The feeding can be done in a fed-batch mode to avoid substrate toxicity.

-

Monitor the fermentation progress by periodically measuring cell density (OD₆₀₀), substrate consumption, and product formation using analytical techniques such as GC-MS or LC-MS.

3. Downstream Processing (Purification):

-

Cell Separation: At the end of the fermentation, separate the yeast cells from the culture broth by centrifugation or microfiltration.

-

Extraction:

-

Acidify the supernatant to a low pH (e.g., pH 2-3) using a strong acid (e.g., HCl) to protonate the carboxylic acid group of the product.

-

Extract the 14-hydroxytetradecanoic acid from the acidified broth using a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Perform multiple extractions to ensure high recovery.

-

-

Purification:

-

Combine the organic extracts and wash with brine to remove residual water and water-soluble impurities.

-

Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Further purify the 14-hydroxytetradecanoic acid by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Caption: General experimental workflow for the fermentative production of 14-hydroxytetradecanoic acid.

Conclusion

Both chemical and biological routes offer viable pathways for the production of 14-hydroxytetradecanoic acid. While chemical synthesis provides a traditional approach, it often involves multiple steps, the use of protecting groups, and potentially harsh reaction conditions. In contrast, biosynthesis using metabolically engineered microorganisms like Candida tropicalis presents a highly efficient and selective alternative, capable of achieving remarkable product titers under milder, aqueous conditions. The choice of method will depend on factors such as the desired scale of production, purity requirements, and economic considerations. Further research into optimizing both synthetic routes will continue to enhance the accessibility of this valuable ω-hydroxy fatty acid for various industrial applications.

References

Technical Guide: Core Chemical Properties of 14-Hydroxytetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Hydroxytetradecanoic acid, also known as ω-hydroxymyristic acid, is a long-chain hydroxy fatty acid. Its structure consists of a fourteen-carbon aliphatic chain with a carboxylic acid group at one end and a primary alcohol at the other. This bifunctional nature makes it a molecule of interest in various fields, including polymer chemistry and as a potential building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its fundamental chemical properties, supported by experimental protocols and predictive data.

Core Chemical Properties

The fundamental chemical and physical properties of 14-Hydroxytetradecanoic acid are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O₃ | [1][2] |

| Molecular Weight | 244.37 g/mol | [1][2] |

| CAS Number | 17278-74-9 | [2][3] |

| Melting Point | 90-91 °C | [4] |

| Boiling Point (Predicted) | 405.6 ± 25.0 °C | |

| pKa (Predicted) | 4.78 ± 0.10 | |

| LogP (Predicted) | 3.7 | [2] |

| Appearance | Solid |

Solubility Profile

Fatty acids like 14-Hydroxytetradecanoic acid are generally soluble in organic solvents and sparingly soluble in water. The long hydrocarbon chain imparts a nonpolar character, while the carboxylic acid and hydroxyl groups provide polarity.

| Solvent | Solubility |

| Water | Sparingly soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Chloroform | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Spectroscopic Data

The following sections detail the characteristic spectral features of 14-Hydroxytetradecanoic acid based on predictive models and known functional group absorptions.

Infrared (IR) Spectroscopy

The IR spectrum of 14-Hydroxytetradecanoic acid is characterized by the presence of both a carboxylic acid and a primary alcohol.

| Wavenumber (cm⁻¹) | Functional Group | Description | Reference |

| 3300-2500 | O-H (Carboxylic Acid) | Very broad and strong | [1][5][6][7] |

| 3600-3200 | O-H (Alcohol) | Broad and strong | [8] |

| 2960-2850 | C-H (Alkyl) | Strong and sharp | [8] |

| 1725-1700 | C=O (Carboxylic Acid) | Strong and sharp | [1][5][7][8] |

| 1320-1210 | C-O (Carboxylic Acid) | Medium | [6] |

| ~1050 | C-O (Primary Alcohol) | Medium to strong | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted):

-

~12.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

-

~3.64 ppm (triplet, 2H): Methylene group adjacent to the hydroxyl group (-CH₂-OH).

-

~2.35 ppm (triplet, 2H): Methylene group alpha to the carboxylic acid (-CH₂-COOH).

-

~1.63 ppm (multiplet, 2H): Methylene group beta to the carboxylic acid.

-

~1.57 ppm (multiplet, 2H): Methylene group beta to the hydroxyl group.

-

~1.26 ppm (multiplet, 16H): Remaining methylene groups in the alkyl chain.

¹³C NMR (Predicted):

-

~179 ppm: Carboxylic acid carbon (-COOH).

-

~63 ppm: Methylene carbon attached to the hydroxyl group (-CH₂-OH).

-

~34 ppm: Methylene carbon alpha to the carboxylic acid (-CH₂-COOH).

-

~32 ppm: Methylene carbon beta to the hydroxyl group.

-

~29 ppm (multiple signals): Bulk of the methylene carbons in the alkyl chain.

-

~25-26 ppm: Methylene carbons beta and gamma to the carboxylic acid and hydroxyl group.

Mass Spectrometry (MS)

In mass spectrometry, particularly with electrospray ionization (ESI), 14-Hydroxytetradecanoic acid is expected to be detected as the deprotonated molecule [M-H]⁻ in negative ion mode. Collision-induced dissociation (CID) of this ion would likely lead to characteristic fragmentation patterns for a hydroxy fatty acid.

Expected Fragmentation:

-

Loss of H₂O: A common fragmentation pathway for molecules containing a hydroxyl group.

-

Loss of CO₂: Decarboxylation of the carboxylic acid group.

-

Cleavage adjacent to the hydroxyl group: This can help in determining the position of the hydroxyl group along the alkyl chain.

Experimental Protocols

The following are general methodologies for determining the key chemical properties of 14-Hydroxytetradecanoic acid.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of finely powdered, dry 14-Hydroxytetradecanoic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Measurement: The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range.

Solubility Determination

-

Solvent Selection: A range of solvents of varying polarities is chosen (e.g., water, ethanol, chloroform).

-

Procedure: A known amount of 14-Hydroxytetradecanoic acid is added to a fixed volume of the solvent at a specific temperature (e.g., 25 °C). The mixture is agitated until equilibrium is reached.

-

Analysis: If the solid dissolves completely, more solute is added until saturation is achieved. The concentration of the saturated solution is then determined by a suitable analytical method, such as gravimetric analysis after solvent evaporation or by chromatographic techniques.

pKa Determination (Potentiometric Titration)

-

Sample Preparation: A solution of 14-Hydroxytetradecanoic acid of known concentration is prepared in a suitable solvent mixture (e.g., water/ethanol).

-

Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the acid solution. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Spectroscopic Analysis

-

IR Spectroscopy: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared.

-

NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Mass Spectrometry: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically via an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source. The mass-to-charge ratio of the ions is then analyzed.

Visualizations

General Workflow for the Synthesis of ω-Hydroxy Fatty Acids

The following diagram illustrates a general chemical synthesis workflow for producing ω-hydroxy fatty acids, such as 14-Hydroxytetradecanoic acid, from a corresponding dicarboxylic acid monoester.

Caption: General chemical synthesis workflow for ω-hydroxy fatty acids.

Logical Relationship of Spectroscopic Analyses

This diagram illustrates the logical flow of information obtained from different spectroscopic techniques for the structural elucidation of 14-Hydroxytetradecanoic acid.

Caption: Logical flow of spectroscopic data for structural analysis.

References

- 1. echemi.com [echemi.com]

- 2. 14-Hydroxytetradecanoic acid | C14H28O3 | CID 3084276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 17278-74-9 Cas No. | 14-Hydroxytetradecanoic acid | Apollo [store.apolloscientific.co.uk]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

The Core of Microbial Metabolism: An In-depth Technical Guide to 14-Hydroxytetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Hydroxytetradecanoic acid (14-HTD) is an omega-hydroxy long-chain fatty acid with the chemical formula C14H28O3. While not as extensively studied as other fatty acids, 14-HTD plays a significant, though often underappreciated, role in microbial metabolism. Its presence and metabolism are linked to pathways of fatty acid biosynthesis and degradation, with potential implications in microbial physiology and adaptation. This technical guide provides a comprehensive overview of the current understanding of 14-hydroxytetradecanoic acid in the microbial world, focusing on its metabolic pathways, the enzymes involved, and the experimental methodologies used for its study.

Biosynthesis of 14-Hydroxytetradecanoic Acid

The primary route for the microbial biosynthesis of 14-hydroxytetradecanoic acid is the omega (ω)-hydroxylation of tetradecanoic acid (myristic acid). This reaction is catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs).

Key Enzymes and Pathways:

-

Cytochrome P450 Monooxygenases (CYPs): These heme-thiolate proteins are crucial for the oxidation of a wide range of substrates, including fatty acids. The CYP153 family is particularly noted for its ability to catalyze the regioselective hydroxylation of the terminal methyl group of alkanes and fatty acids.

-

CYP153A: Members of this subfamily, such as CYP153A from Marinobacter aquaeloei, have demonstrated high efficiency and selectivity in the ω-hydroxylation of medium-chain fatty acids, including tetradecanoic acid.[1]

-

-

Electron Transfer Chain: CYP-catalyzed reactions require electrons, which are typically supplied by a reductase partner. In many bacterial systems, this involves a two-component system consisting of a ferredoxin and a ferredoxin reductase, or a single-component system where the reductase domain is fused to the P450 monooxygenase. Engineered chimeric proteins, for instance, fusing the CYP153A heme domain to the reductase domain of a self-sufficient P450 like CYP102A1 (P450 BM3) from Bacillus megaterium, have been developed to enhance catalytic efficiency.[1]

The biosynthesis can be represented by the following reaction:

Tetradecanoic acid + NADPH + H+ + O2 → 14-Hydroxytetradecanoic acid + NADP+ + H2O

Biosynthesis Pathway Diagram

Caption: Biosynthesis of 14-Hydroxytetradecanoic Acid.

Degradation of 14-Hydroxytetradecanoic Acid

The microbial degradation of 14-hydroxytetradecanoic acid follows a pathway common to other ω-hydroxy fatty acids. This process involves the oxidation of the terminal hydroxyl group to a carboxylic acid, forming a dicarboxylic acid, which is then catabolized through β-oxidation.[2]

Key Enzymes and Pathways:

-

Oxidation to Aldehyde: The first step is the oxidation of the primary alcohol group of 14-hydroxytetradecanoic acid to an aldehyde, forming 14-oxotetradecanoic acid. This reaction is catalyzed by an alcohol dehydrogenase (EC 1.1.1.1).[3]

-

Oxidation to Dicarboxylic Acid: The resulting aldehyde is then oxidized to a carboxylic acid, yielding tetradecanedioic acid. This step is carried out by an aldehyde dehydrogenase (EC 1.2.1.3).[4]

-

β-Oxidation: The tetradecanedioic acid is subsequently degraded from both ends via the β-oxidation pathway. This cyclical process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.[2][5]

Degradation Pathway Diagram

Caption: Degradation Pathway of 14-Hydroxytetradecanoic Acid.

Quantitative Data on Microbial Production of ω-Hydroxy Fatty Acids

While specific quantitative data for the microbial metabolism of 14-hydroxytetradecanoic acid is sparse in the literature, studies on analogous ω-hydroxy fatty acids in engineered microorganisms provide valuable insights into production capabilities.

| Organism | Substrate | Product | Titer (g/L) | Regioselectivity | Reference |

| Engineered E. coli (with CYP153AM.aq.-CPR fusion) | Dodecanoic Acid | ω-Hydroxydodecanoic Acid | 1.2 | >95% | [1] |

| Engineered Candida tropicalis | Not specified | Methyl ω-hydroxytetradecanoate | Not specified | Not specified | [6] |

Signaling Role of 14-Hydroxytetradecanoic Acid

The role of fatty acids as signaling molecules in microbial communication, such as quorum sensing, is an active area of research. For instance, certain fatty acids and their derivatives have been shown to influence virulence factor production and biofilm formation in bacteria like Pseudomonas aeruginosa.[7] However, to date, a specific signaling function for 14-hydroxytetradecanoic acid in microbial metabolism or communication has not been well-documented in the scientific literature. Further research is required to elucidate any potential role it may play in these processes.

Experimental Protocols

The analysis of 14-hydroxytetradecanoic acid from microbial cultures typically involves extraction, derivatization, and chromatographic separation coupled with mass spectrometry.

Protocol: Extraction and Analysis of 14-Hydroxytetradecanoic Acid from Bacterial Culture

1. Sample Preparation and Lipid Extraction:

-

Harvest bacterial cells from a liquid culture by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

-

Lyophilize the cell pellet to obtain a dry weight.

-

To a known amount of dried biomass, add a known amount of an appropriate internal standard (e.g., heptadecanoic acid or deuterated 14-HTD).

-

Perform lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.[8][9]

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the organic phase containing the lipids and dry it under a stream of nitrogen.

2. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):

-

To the dried lipid extract, add a methylating agent such as 1.25 M HCl in methanol or boron trifluoride in methanol.[8][9]

-

Heat the sample to facilitate the conversion of fatty acids to their fatty acid methyl esters (FAMEs).

-

For hydroxylated fatty acids, a second derivatization step is often necessary to cap the hydroxyl group, for example, by silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers. This improves chromatographic properties and provides characteristic mass spectra.

-

Extract the derivatized FAMEs into an organic solvent like hexane.

3. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-5MS).

-

Use a temperature program that allows for the separation of the FAMEs. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest.

-

The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a suitable mass range.

-

Identification of 14-hydroxy-tetradecanoate-methyl ester-TMS ether is based on its retention time and comparison of its mass spectrum with that of a standard or a spectral library.

4. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

-

LC-MS can be used for the analysis of underivatized hydroxy fatty acids.[10][11]

-

Dissolve the dried lipid extract in a suitable solvent (e.g., acetonitrile/water).

-

Inject the sample onto a reverse-phase column (e.g., C18).

-

Use a gradient elution with solvents such as water with a small amount of formic acid (for protonation) and acetonitrile.

-

Detect the deprotonated molecule [M-H]- in negative ion mode using electrospray ionization (ESI).

-

Quantification can be achieved using multiple reaction monitoring (MRM) with a tandem mass spectrometer.

Experimental Workflow Diagram

Caption: General Experimental Workflow for the Analysis of 14-HTD.

Conclusion

14-Hydroxytetradecanoic acid is a product of the microbial ω-oxidation of tetradecanoic acid, a pathway primarily driven by cytochrome P450 monooxygenases. Its degradation follows a conventional route involving conversion to a dicarboxylic acid and subsequent β-oxidation. While its role as a signaling molecule remains to be elucidated, the metabolic pathways for its synthesis and degradation are becoming clearer, partly due to advances in metabolic engineering and analytical techniques. The methodologies outlined in this guide provide a framework for the further investigation of this and other hydroxy fatty acids in microbial systems, which may lead to the discovery of novel biological functions and applications in biotechnology and drug development.

References

- 1. Development of a promising microbial platform for the production of dicarboxylic acids from biorenewable resources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino acid–derived quorum sensing molecules controlling the virulence of vibrios (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. KR20200068144A - Microorganism for production of decarboxylic acid and method of producing decarboxylic acid using the Same - Google Patents [patents.google.com]

- 5. microbiologyjournal.org [microbiologyjournal.org]

- 6. EC 1.14.14.80 - long-chain fatty acid omega-monooxygenase. [ebi.ac.uk]

- 7. Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities [mdpi.com]

- 8. proteopedia.org [proteopedia.org]

- 9. PDB-101: Molecule of the Month: Alcohol Dehydrogenase [pdb101.rcsb.org]

- 10. jsbms.jp [jsbms.jp]

- 11. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Potential Antimicrobial Activity of 14-Hydroxytetradecanoic Acid: A Technical Whitepaper

Foreword: Scientific inquiry into the antimicrobial properties of specific fatty acid congeners is an area of growing interest. This technical document synthesizes the available scientific literature concerning the potential antimicrobial activity of 14-hydroxytetradecanoic acid. It is intended for researchers, scientists, and drug development professionals. A comprehensive review of existing research reveals a significant gap in the literature regarding the direct antibacterial activity of 14-hydroxytetradecanoic acid. However, valuable insights can be drawn from studies on its isomers and parent compounds. This whitepaper will present the available data on the antifungal activity of a positional isomer, 3-(R)-hydroxytetradecanoic acid, the anti-virulence properties of its non-hydroxylated parent molecule, myristic acid, and the generally accepted mechanisms of antimicrobial action for fatty acids.

Antifungal Activity of Hydroxytetradecanoic Acid Isomers

Quantitative Antifungal Data for 3-(R)-Hydroxytetradecanoic Acid

A key study by Sjögren et al. (2003) identified 3-(R)-hydroxytetradecanoic acid as one of several antifungal compounds produced by the bacterium Lactobacillus plantarum MiLAB 14.[1] The study determined the Minimum Inhibitory Concentrations (MICs) for racemic mixtures of saturated 3-hydroxy fatty acids against a variety of molds and yeasts, with values ranging from 10 to over 100 μg/ml.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of Racemic 3-Hydroxytetradecanoic Acid Against Various Fungi [1]

| Fungal Species | MIC (μg/ml) |

| Penicillium roqueforti | 50 |

| Penicillium commune | >100 |

| Aspergillus nidulans | >100 |

| Aspergillus fumigatus | >100 |

| Kluyveromyces marxianus | 10 |

| Rhodotorula mucilaginosa | 10 |

| Pichia anomala | 50 |

Experimental Protocol: Antifungal Susceptibility Testing

The following is a generalized protocol for determining the MIC of a fatty acid against fungal isolates, based on standard methodologies.

1.2.1. Inoculum Preparation:

-

Fungal isolates are cultured on an appropriate medium, such as Sabouraud Dextrose Agar, and incubated under suitable conditions to achieve sufficient growth.

-

A spore suspension is prepared by washing the surface of the agar plate with a sterile saline solution containing a wetting agent (e.g., 0.1% Tween 80).

-

The spore concentration is adjusted spectrophotometrically to a standardized concentration (e.g., 10^6 spores/ml).

1.2.2. Broth Microdilution Assay:

-

A serial two-fold dilution of the test compound (e.g., 3-hydroxytetradecanoic acid) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Each well is inoculated with the standardized fungal spore suspension.

-

The microtiter plate is incubated at an appropriate temperature (e.g., 30°C) for a specified period (e.g., 72 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Anti-Virulence Activity of Tetradecanoic Acid (Myristic Acid)

While direct bactericidal or bacteriostatic data for 14-hydroxytetradecanoic acid is lacking, studies on its parent fatty acid, tetradecanoic acid (myristic acid), have shown that it can modulate bacterial virulence, a key aspect of pathogenicity.

Quantitative Data on Anti-Virulence Effects

Research has demonstrated that myristic acid can reduce the production of certain virulence factors in the opportunistic pathogen Pseudomonas aeruginosa.

Table 2: Effect of Myristic Acid on Virulence Factor Production in Pseudomonas aeruginosa

| Virulence Factor | Concentration of Myristic Acid (µM) | Inhibition (%) |

| Pyocyanin Production | 40 | ~35-58 |

| Swarming Motility | 40 | ~90 |

| ExoU Secretion | 50 | Abolished |

Experimental Protocol: Pyocyanin Assay

The following protocol outlines a method to quantify the effect of a compound on pyocyanin production by P. aeruginosa.

2.2.1. Bacterial Culture:

-

P. aeruginosa is grown overnight in a suitable broth medium (e.g., Luria-Bertani broth).

-

The overnight culture is diluted to a standardized optical density.

-

The diluted culture is then grown in the presence of varying concentrations of the test compound (e.g., myristic acid).

2.2.2. Pyocyanin Extraction and Quantification:

-

The bacterial cultures are centrifuged to pellet the cells.

-

The supernatant, containing the pyocyanin, is collected.

-

Pyocyanin is extracted from the supernatant using chloroform.

-

The chloroform layer is then mixed with 0.2 N HCl to move the pyocyanin to the acidic aqueous phase.

-

The absorbance of the aqueous phase is measured at 520 nm.

-

The results are normalized to the cell density of the culture.

General Mechanisms of Antimicrobial Action for Fatty Acids

The antimicrobial activity of fatty acids is generally attributed to their interaction with the microbial cell membrane.[2] The amphipathic nature of these molecules allows them to insert into the phospholipid bilayer, leading to a cascade of disruptive events.

The primary proposed mechanism involves the disruption of the cell membrane's integrity.[2] This can lead to increased permeability, leakage of essential intracellular components, and dissipation of the proton motive force, which is crucial for ATP synthesis.[2] Furthermore, the integration of fatty acids into the membrane can alter its fluidity, which may in turn affect the function of membrane-bound proteins involved in crucial cellular processes such as electron transport and nutrient uptake.[2]

For hydroxy fatty acids specifically, the position of the hydroxyl group can influence their activity. It has been suggested that the hydroxyl group may facilitate the interaction of the fatty acid with the polar head groups of the membrane phospholipids, thereby enhancing its disruptive capabilities.

Conclusion and Future Directions

While direct evidence for the antimicrobial activity of 14-hydroxytetradecanoic acid is currently lacking in the scientific literature, the documented antifungal properties of its 3-hydroxy isomer and the anti-virulence effects of its parent compound, myristic acid, suggest that it is a molecule of interest for further investigation. The general mechanisms of action for fatty acids provide a theoretical framework for its potential activity.

Future research should focus on:

-

Antibacterial screening: Systematic evaluation of 14-hydroxytetradecanoic acid against a panel of clinically relevant Gram-positive and Gram-negative bacteria to determine its MIC and Minimum Bactericidal Concentration (MBC).

-

Mechanism of action studies: Investigating the specific effects of 14-hydroxytetradecanoic acid on bacterial cell membranes, including membrane potential, permeability, and fluidity.

-

Structure-activity relationship studies: Comparing the antimicrobial activity of different positional isomers of hydroxytetradecanoic acid to understand the role of the hydroxyl group's location in its biological activity.

Such studies will be crucial in elucidating the full potential of 14-hydroxytetradecanoic acid as a novel antimicrobial agent.

References

14-Hydroxytetradecanoic Acid: A Potential Biomarker in Metabolic and Inflammatory Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

14-Hydroxytetradecanoic acid (14-HTA) is an omega-hydroxy long-chain fatty acid produced through the ω-oxidation of myristic acid (tetradecanoic acid). While traditionally considered a minor metabolic byproduct, emerging evidence suggests that 14-HTA and its downstream metabolites may serve as valuable biomarkers for monitoring cellular stress, metabolic dysregulation, and drug-induced organ injury. This technical guide provides a comprehensive overview of the biochemistry, analytical methodologies, and potential clinical utility of 14-HTA, with a focus on its role in signaling pathways relevant to drug development and disease pathology.

Biochemistry and Metabolic Pathways

The primary route for the breakdown of fatty acids is β-oxidation, which occurs in the mitochondria. However, an alternative pathway, ω-oxidation, takes place in the smooth endoplasmic reticulum, particularly in the liver and kidneys. This pathway becomes more prominent when β-oxidation is impaired or overloaded.

The initial and rate-limiting step in the ω-oxidation of myristic acid is the hydroxylation of the terminal methyl group (ω-carbon) to form 14-hydroxytetradecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes, specifically members of the CYP4A and CYP4F subfamilies, with CYP4A11 playing a dominant role in humans.[1][2][3] Subsequently, 14-HTA can be further oxidized by alcohol and aldehyde dehydrogenases to a dicarboxylic acid, 1,14-tetradecanedioic acid (TDA).[4]

The production of 14-HTA is intrinsically linked to cellular metabolic status. Conditions that lead to an oversupply of fatty acids to the liver, such as in metabolic syndrome, or impairments in mitochondrial function can upregulate the ω-oxidation pathway.

Signaling Pathways and Biological Activity

While direct signaling roles for 14-HTA are still under investigation, its production and the activity of the ω-oxidation pathway are associated with several key signaling pathways implicated in inflammation and metabolic regulation.

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: Fatty acids and their derivatives are known endogenous ligands for PPARα, a nuclear receptor that is a master regulator of lipid metabolism.[5] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation. While direct binding of 14-HTA to PPARα has not been extensively studied, related hydroxy fatty acids have been shown to act as PPARα agonists.[6]

-

Inflammation and Oxidative Stress: The activity of CYP4A enzymes, which produce 14-HTA, has been linked to the generation of reactive oxygen species (ROS).[7] Increased ROS can lead to lipid peroxidation and the activation of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[7][8] NF-κB activation upregulates the expression of various pro-inflammatory cytokines and adhesion molecules, contributing to inflammatory processes.[9]

Data Presentation: Quantitative Insights

Direct quantitative data on 14-hydroxytetradecanoic acid levels in human plasma or urine in specific disease states are not extensively available in the current literature. However, studies on its downstream dicarboxylic acid metabolite, 1,14-tetradecanedioic acid (TDA), provide valuable insights into the potential of the ω-oxidation pathway as a source of biomarkers. TDA has been investigated as a potential endogenous biomarker for the inhibition of hepatic organic anion-transporting polypeptides (OATPs), which are crucial for drug clearance.

| Biomarker | Condition | Matrix | Fold Change (vs. Control) | Reference |

| 1,14-Tetradecanedioic Acid (TDA) | OATP1B Inhibition (Rifampin) | Plasma | Significant Increase | [10][11] |

| 1,14-Tetradecanedioic Acid (TDA) | OATP1B Inhibition (Cyclosporin A) | Plasma | Significant Increase | [10][11] |

Table 1: Changes in 1,14-Tetradecanedioic Acid Levels with OATP Inhibition. This table summarizes the observed changes in the downstream metabolite of 14-HTA in response to drug-induced transporter inhibition. The significant increase in TDA suggests that under conditions of altered hepatic transport, the ω-oxidation pathway is a sensitive indicator.

Experimental Protocols

Quantification of 14-Hydroxytetradecanoic Acid and its Metabolites

Accurate quantification of 14-HTA and its derivatives in biological matrices is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical methods due to their high sensitivity and selectivity.

1. Sample Preparation for Urinary Organic Acid Analysis by GC-MS

This protocol is adapted for the analysis of organic acids, including hydroxylated fatty acids, in urine.

-

Sample Collection and Storage: Collect random urine samples in a sterile, preservative-free container. For long-term storage, samples should be kept at -70°C, and freeze-thaw cycles should be minimized.[12]

-

Extraction and Derivatization:

-

To 200 µL of urine, add 40 µL of 75 g/L methoxyamine hydrochloride in pyridine and incubate at 60°C for 30 minutes to form oxime derivatives of keto-acids.[13]

-

Acidify the sample with hydrochloric acid to a pH of less than 2.

-

Add an internal standard (e.g., a stable isotope-labeled analog of the analyte).

-

Extract the organic acids with two portions of 600 µL of ethyl acetate.[13][14]

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen.[13]

-

Reconstitute the residue in 160 µL of hexane and 40 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70-90°C for 15 minutes to form trimethylsilyl (TMS) derivatives.[13][14]

-

The derivatized sample is then ready for GC-MS analysis.[13]

-

2. Sample Preparation for Plasma Fatty Acid Analysis by LC-MS/MS

This protocol provides a general workflow for the extraction of free fatty acids from plasma.

-

Sample Collection and Storage: Collect blood in EDTA or heparin tubes and separate plasma by centrifugation. Store plasma at -80°C until analysis.[15]

-

Extraction:

-

To 100 µL of plasma, add 295 µL of acetonitrile containing 1% formic acid and 5 µL of an appropriate internal standard (e.g., a deuterated fatty acid).[15]

-

Vortex the mixture for 1 minute to precipitate proteins.[15]

-

Centrifuge the sample, and collect the supernatant for analysis.[15]

-

The sample can be directly injected or further diluted with the initial mobile phase for LC-MS/MS analysis.[15]

-

PPARα Activation Assay

Cell-based reporter gene assays are commonly used to assess the activation of nuclear receptors like PPARα by test compounds.

-

Cell Line: A cell line that is responsive to PPARα agonists is required. This can be a cell line endogenously expressing PPARα (e.g., HepG2) or a cell line engineered to express the human PPARα receptor and a reporter gene (e.g., luciferase) under the control of a peroxisome proliferator-response element (PPRE).[4][16]

-

Protocol Outline:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound (e.g., 14-HTA) and a known PPARα agonist as a positive control (e.g., Wy-14643).[4][17]

-

Incubate the cells for a sufficient period to allow for gene transcription and protein expression (typically 18-24 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).[16]

-

Normalize the reporter activity to a control for cell viability (e.g., total protein concentration).

-

The fold induction of reporter activity relative to the vehicle control indicates the level of PPARα activation.

-

Mandatory Visualizations

Caption: Experimental Workflow for 14-HTA Analysis.

Caption: Potential Signaling Pathways of 14-HTA.

Conclusion and Future Directions

14-Hydroxytetradecanoic acid and its downstream metabolite, 1,14-tetradecanedioic acid, represent a promising class of biomarkers that reflect the activity of the ω-oxidation pathway. This pathway is increasingly recognized as a crucial metabolic response to cellular stress, particularly in the context of metabolic diseases and drug-induced toxicity. The link between the ω-oxidation of fatty acids and the inhibition of critical drug transporters like OATPs highlights the potential utility of these molecules in drug development for assessing drug-drug interaction risks.

Further research is warranted to establish definitive quantitative ranges for 14-HTA in various healthy and diseased populations. The development and validation of robust, high-throughput analytical methods will be essential for its integration into clinical and preclinical research. Elucidating the direct signaling roles of 14-HTA and its impact on inflammatory and metabolic pathways will provide a deeper understanding of its biological significance and solidify its potential as a multifaceted biomarker.

References

- 1. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 4A11 inhibition assays based on characterization of lauric acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diseases.jensenlab.org [diseases.jensenlab.org]

- 4. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 5. Urinary tartaric acid and cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 14-Hydroxytetradecanoic acid | C14H28O3 | CID 3084276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. metbio.net [metbio.net]

- 13. aurametrix.weebly.com [aurametrix.weebly.com]

- 14. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 15. shimadzu.com [shimadzu.com]

- 16. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ay-9944.com [ay-9944.com]

Unveiling the Presence of 14-Hydroxytetradecanoic Acid in Pinus radiata and Other Flora: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and analysis of 14-hydroxytetradecanoic acid, an omega-hydroxy fatty acid, with a particular focus on its presence in Pinus radiata. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, drug development, and materials science.

Introduction to 14-Hydroxytetradecanoic Acid

14-Hydroxytetradecanoic acid, also known as ω-hydroxymyristic acid, is a long-chain fatty acid that is a key monomeric component of the biopolymers cutin and suberin in plants.[1][2] These protective barriers play a crucial role in preventing water loss and defending against pathogens. In Pinus radiata, this fatty acid is a notable constituent of the suberin found in its bark.

Quantitative Occurrence in Pinus radiata

While the presence of 14-hydroxytetradecanoic acid in Pinus radiata is established, specific quantitative data on its concentration in various tissues remains a subject of ongoing research. It is primarily located in the suberin-rich tissues, such as the bark. The suberin content itself can vary depending on the age and location of the tree. For context, studies on other Pinus species, such as Pinus sylvestris, have shown that the total amount of suberin monomers can range from 11.36 mg/g to 15.95 mg/g of extractive-free bark.[3] Within these monomers, ω-hydroxy acids are a dominant group.

Table 1: General Composition of Suberin Monomers in Pine Bark

| Monomer Class | General Abundance | Key Examples in Pinus Species |

| ω-Hydroxy Fatty Acids | High | 18-hydroxyoctadec-9-enoic acid, 14-hydroxytetradecanoic acid |

| α,ω-Dioic Acids | High | Octadec-9-ene-1,18-dioic acid, 1,18-octadecanedioic acid |

| Fatty Acids | Moderate | Lignoceric acid (24:0) |

| Fatty Alcohols | Moderate to Low | |

| Ferulic Acid | Present |

Note: This table represents a generalized composition based on available literature on Pinus species. Specific concentrations for 14-hydroxytetradecanoic acid in Pinus radiata require further targeted quantitative analysis.

Biosynthesis of 14-Hydroxytetradecanoic Acid in Plants

The biosynthesis of ω-hydroxy fatty acids, including 14-hydroxytetradecanoic acid, is a complex enzymatic process primarily occurring in the endoplasmic reticulum. The key enzymes involved are cytochrome P450 monooxygenases (CYPs).[4][5][6][7] These enzymes catalyze the hydroxylation of the terminal (ω) carbon atom of fatty acids.

The general pathway involves the following steps:

-

Fatty Acid Synthesis: Myristic acid (tetradecanoic acid, C14:0) is synthesized in the plastids.

-

Transport: Myristoyl-CoA is transported to the endoplasmic reticulum.

-

Omega-Hydroxylation: A cytochrome P450 enzyme from the CYP86 or CYP94 family catalyzes the introduction of a hydroxyl group at the C14 position of myristic acid, forming 14-hydroxytetradecanoic acid.[4]

Biosynthesis of 14-Hydroxytetradecanoic Acid.

Experimental Protocols

Extraction and Depolymerization of Suberin from Pinus radiata Bark

This protocol outlines the steps for the extraction of suberin monomers from Pinus radiata bark for subsequent analysis.

Materials:

-

Dried and ground Pinus radiata bark

-

Hexane

-

Acetone:water (95:5, v/v)

-

Methanol:water (4:1, v/v)

-

Sodium methoxide in methanol (0.5 M)

-

Dichloromethane

-

Internal standards (e.g., heptadecanoic acid, hexadecanedioic acid)

Procedure:

-

Extraction of Lipophilics: The dried bark powder is first extracted with hexane to remove lipophilic compounds like waxes and resin acids. This can be performed using a Soxhlet apparatus or by refluxing.[8]

-

Extraction of Hydrophilics: The remaining solid is then sequentially extracted with acetone:water and methanol:water to remove hydrophilic components.[9]

-

Depolymerization of Suberin: The extractive-free bark material is dried and then subjected to methanolysis to break the ester bonds of the suberin polymer. This is achieved by refluxing the material in a solution of sodium methoxide in methanol.[1][10]

-

Extraction of Monomers: After cooling, the reaction mixture is acidified, and the released suberin monomers are extracted with dichloromethane.

-

Derivatization: The extracted monomers are then derivatized to increase their volatility for gas chromatography analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

Workflow for Suberin Monomer Analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS)

GC-MS Conditions (Example):

-

Injector Temperature: 280°C

-

Carrier Gas: Helium

-

Oven Program: Initial temperature of 80°C, ramped to 290°C.

-

MS Detector: Electron impact ionization (70 eV)

-

Scan Range: m/z 50-650

Quantification: Quantification of 14-hydroxytetradecanoic acid and other suberin monomers is achieved by comparing the peak areas of the analytes to the peak areas of known concentrations of internal standards. Calibration curves are generated using authentic standards of the compounds of interest.[11]

Signaling Role of Fatty Acids in Plants

While a specific signaling pathway directly initiated by 14-hydroxytetradecanoic acid has not been extensively documented, fatty acids and their derivatives are known to play crucial roles in plant defense signaling.[12][13][14][15][16]

-

Precursors for Signaling Molecules: Long-chain fatty acids are precursors for the biosynthesis of jasmonic acid and other oxylipins, which are key signaling molecules in response to wounding and pathogen attack.[13]

-

Modulators of Defense Pathways: Changes in the levels of certain fatty acids can influence the salicylic acid (SA) signaling pathway, another critical defense pathway in plants.[12][14]

-

Cuticle-Derived Signals: The breakdown of cutin and suberin by pathogens can release fatty acid monomers that act as signals to activate plant defense responses.[15]

Overview of Fatty Acid Roles in Plant Defense.

Conclusion

14-Hydroxytetradecanoic acid is a significant component of the protective suberin layer in Pinus radiata. Its biosynthesis is intricately linked to the cytochrome P450 enzyme family. While its direct role as a signaling molecule requires further investigation, its position as a key structural component and a potential precursor to defense signals highlights its importance in plant physiology and defense. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this and other related fatty acids, paving the way for further research into their potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450 Family Member CYP704B2 Catalyzes the ω -Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 8. Determining the sequence of extracting Pinus radiata bark to maximize the total yield of extractives–towards the development of a bark-based biorefinery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (Solanum tuberosum) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A fatty acid desaturase modulates the activation of defense signaling pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fatty Acid-derived signals in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. justagriculture.in [justagriculture.in]

- 15. researchgate.net [researchgate.net]

- 16. Fatty Acid- and Lipid-Mediated Signaling in Plant Defense - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 14-Hydroxytetradecanoic Acid in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Hydroxytetradecanoic acid (14-HTA) is an omega-hydroxy fatty acid synthesized from myristic acid by cytochrome P450 enzymes. While research directly focused on 14-HTA is emerging, its structural similarity to other biologically active hydroxy fatty acids suggests a significant role in the regulation of lipid metabolism. This technical guide provides a comprehensive overview of the known and hypothesized functions of 14-HTA, detailing its biosynthesis, potential interactions with key metabolic regulators, and its putative role in metabolic health and disease. This document summarizes quantitative data from related studies, provides detailed experimental protocols for investigating its biological functions, and includes visualizations of relevant signaling pathways and experimental workflows.

Introduction

Omega-hydroxy fatty acids are increasingly recognized as important signaling molecules in various physiological processes, particularly in the regulation of lipid and energy homeostasis. 14-Hydroxytetradecanoic acid (14-HTA), an omega-hydroxy derivative of the saturated fatty acid tetradecanoic acid (myristic acid), is an endogenous metabolite whose role in lipid metabolism is an active area of investigation. This guide consolidates the current understanding and provides a framework for future research into the therapeutic potential of 14-HTA.

Biosynthesis of 14-Hydroxytetradecanoic Acid

14-HTA is synthesized via the omega-hydroxylation of tetradecanoic acid. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, primarily belonging to the CYP4A and CYP4F subfamilies. These enzymes are predominantly expressed in the liver and kidneys.

The enzymatic reaction involves the introduction of a hydroxyl group at the terminal (omega) carbon of the fatty acid chain. Specifically, enzymes like CYP4A11 have been shown to metabolize myristic acid.[1]

Biosynthesis of 14-Hydroxytetradecanoic Acid.

Hypothesized Roles in Lipid Metabolism

Direct experimental evidence for the specific roles of 14-HTA is limited. However, based on the known functions of other omega-hydroxy fatty acids and fatty acids of similar chain length, several key roles in lipid metabolism can be hypothesized.

Regulation of Gene Expression via PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as master regulators of lipid and glucose metabolism. Various fatty acids and their derivatives are known to be endogenous ligands for PPARs. It is hypothesized that 14-HTA may act as a ligand for PPARα and/or PPARγ.

-

PPARα Activation: PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, including Carnitine Palmitoyltransferase 1 (CPT1).

-

PPARγ Activation: PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.

Hypothesized PPAR Activation by 14-HTA.

Modulation of Lipogenesis and Fatty Acid Oxidation

By potentially activating PPARα, 14-HTA could play a role in the reciprocal regulation of fatty acid synthesis (lipogenesis) and breakdown (fatty acid oxidation).

-

Inhibition of Lipogenesis: Activation of PPARα can lead to the downregulation of lipogenic transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c controls the expression of key lipogenic enzymes, including Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC).

-

Stimulation of Fatty Acid Oxidation: PPARα activation directly upregulates the expression of CPT1, the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

Regulation of Adipocyte Function

Through potential PPARγ agonism, 14-HTA might influence adipocyte differentiation, lipid storage, and the secretion of adipokines. Adipokines, such as adiponectin and leptin, are hormones secreted by adipose tissue that play crucial roles in regulating systemic energy homeostasis and insulin sensitivity.

Quantitative Data Summary

Direct quantitative data for 14-HTA is not extensively available in the literature. The following table summarizes relevant data from studies on related ω-hydroxy fatty acids and the enzymes involved in their metabolism.

| Parameter | Molecule/Enzyme | Value | Tissue/Cell Type | Reference |

| Enzyme Kinetics | ||||

| Km for Lauric Acid | CYP4A11 | 4.7 µM | Recombinant | [1] |

| Kcat for Lauric Acid | CYP4A11 | 7 min⁻¹ | Recombinant | [1] |

| Km for Myristic Acid | CYP2E1 | - | Recombinant | [1] |

| Turnover for Myristic Acid | CYP2E1 | 2.4 min⁻¹ | Recombinant | [1] |

| Turnover for Myristic Acid | CYP4A11 | 2.1 min⁻¹ | Recombinant | [1] |

| PPAR Activation | ||||

| EC50 for PPARα | 14,15-DHET | ~3 µM | COS-7 cells | [2] |

| Fold Activation of PPARα | 14,15-DHET (10 µM) | 12-fold | COS-7 cells | [2] |

Detailed Experimental Protocols

The following protocols are adapted from established methods for studying other hydroxy fatty acids and can be applied to investigate the biological functions of 14-HTA.

Quantification of 14-HTA in Biological Samples by LC-MS/MS

Objective: To quantify the concentration of 14-HTA in plasma, liver, and adipose tissue.

Methodology:

-

Sample Preparation:

-

Plasma: To 100 µL of plasma, add an internal standard (e.g., d4-14-HTA). Precipitate proteins with 3 volumes of ice-cold acetone. Centrifuge and collect the supernatant.

-

Tissue (Liver, Adipose): Homogenize ~50 mg of tissue in a suitable buffer. Add an internal standard. Perform a liquid-liquid extraction using a mixture of chloroform and methanol.

-

-

Solid-Phase Extraction (SPE): Further purify the lipid extract using a C18 SPE cartridge to isolate the fatty acid fraction.

-

LC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for 14-HTA and the internal standard.

-

Workflow for 14-HTA Quantification.

PPARα Luciferase Reporter Assay

Objective: To determine if 14-HTA can activate PPARα.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2 or COS-7) and co-transfect with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).

-

Treatment: Treat the transfected cells with varying concentrations of 14-HTA (e.g., 0.1 to 50 µM) for 24 hours. Include a known PPARα agonist (e.g., WY-14643) as a positive control and a vehicle control (e.g., DMSO).

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

Adipocyte Lipolysis Assay

Objective: To assess the effect of 14-HTA on lipolysis in adipocytes.

Methodology:

-

Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Treatment: Treat the mature adipocytes with 14-HTA at various concentrations for a specified time (e.g., 2-4 hours). Include a positive control for lipolysis (e.g., isoproterenol) and a vehicle control.

-

Glycerol and Free Fatty Acid Measurement: Collect the culture medium and measure the concentration of glycerol and free fatty acids released from the cells using commercially available colorimetric or fluorometric assay kits.[2]

-

Data Analysis: Normalize the amount of glycerol and free fatty acids released to the total protein content of the cell lysate.

Western Blot for AMPK Activation

Objective: To determine if 14-HTA treatment leads to the activation of AMPK.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 or C2C12 myotubes) and treat with 14-HTA for various time points.

-

Protein Extraction: Lyse the cells and determine the protein concentration.

-

Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with primary antibodies against phosphorylated AMPK (Thr172) and total AMPK.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK.

Conclusion

14-Hydroxytetradecanoic acid is an endogenous metabolite with the potential to be a significant regulator of lipid metabolism. Based on the activities of structurally similar omega-hydroxy fatty acids, it is hypothesized that 14-HTA may exert its effects through the activation of PPARs, leading to a coordinated regulation of lipogenesis and fatty acid oxidation. Further research, utilizing the experimental approaches outlined in this guide, is necessary to fully elucidate the specific molecular mechanisms and therapeutic potential of 14-HTA in the context of metabolic diseases such as non-alcoholic fatty liver disease, obesity, and type 2 diabetes. The continued investigation into the biological roles of 14-HTA and other omega-hydroxy fatty acids will undoubtedly provide valuable insights into the complex network of lipid signaling and its implications for human health.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of Hydroxytetradecanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction